molecular formula C9H10O3S B1409372 Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate CAS No. 1823277-91-3

Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate

Cat. No.: B1409372
CAS No.: 1823277-91-3
M. Wt: 198.24 g/mol
InChI Key: LAMSRJMVRBIVNE-UHFFFAOYSA-N
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Description

Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate is an organic compound with the molecular formula C9H10O3S. It is a heterocyclic compound containing both sulfur and oxygen atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene derivatives with suitable reagents to form the thieno[3,2-c]pyran ring system. The esterification of the carboxylic acid group with methanol yields the final product .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and esterification. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms .

Scientific Research Applications

Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism by which Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various chemical interactions, influencing its behavior in different environments .

Comparison with Similar Compounds

Uniqueness: Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate is unique due to its specific combination of sulfur and oxygen atoms in the ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-11-9(10)8-4-6-5-12-3-2-7(6)13-8/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMSRJMVRBIVNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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